molecular formula C10H11ClN2 B12966391 2-Chloro-5,6,7,8-tetrahydro-5,8-ethanoquinazoline

2-Chloro-5,6,7,8-tetrahydro-5,8-ethanoquinazoline

Cat. No.: B12966391
M. Wt: 194.66 g/mol
InChI Key: ZCHXNSXSIOBIKE-UHFFFAOYSA-N
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Description

2-Chloro-5,6,7,8-tetrahydro-5,8-ethanoquinazoline is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by a fused ring system that includes a quinazoline core with a chloro substituent at the 2-position and an ethano bridge connecting the 5 and 8 positions. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,6,7,8-tetrahydro-5,8-ethanoquinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization with formamide. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,6,7,8-tetrahydro-5,8-ethanoquinazoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinazoline derivatives.

    Substitution: The chloro group at the 2-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.

Scientific Research Applications

2-Chloro-5,6,7,8-tetrahydro-5,8-ethanoquinazoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Chloro-5,6,7,8-tetrahydro-5,8-ethanoquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine: Similar in structure but with a different ring system.

    5,6,7,8-Tetrahydroquinoline: Lacks the chloro substituent and ethano bridge.

    2-Chloro-4,5-dihydroimidazole: Contains a different heterocyclic core.

Uniqueness

2-Chloro-5,6,7,8-tetrahydro-5,8-ethanoquinazoline is unique due to its specific ring structure and substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H11ClN2

Molecular Weight

194.66 g/mol

IUPAC Name

4-chloro-3,5-diazatricyclo[6.2.2.02,7]dodeca-2,4,6-triene

InChI

InChI=1S/C10H11ClN2/c11-10-12-5-8-6-1-3-7(4-2-6)9(8)13-10/h5-7H,1-4H2

InChI Key

ZCHXNSXSIOBIKE-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1C3=CN=C(N=C23)Cl

Origin of Product

United States

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